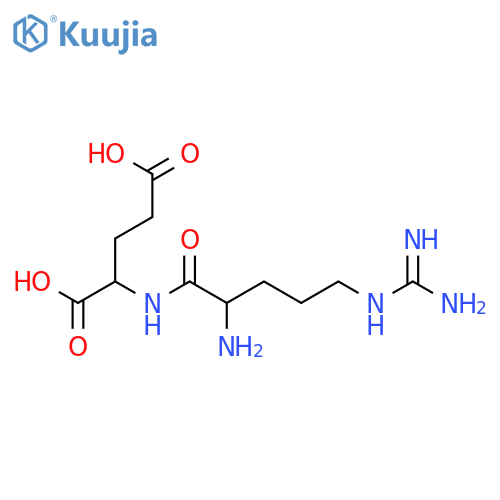Cas no 15706-89-5 (H-Arg-Glu-Oh)

H-Arg-Glu-Oh structure
商品名:H-Arg-Glu-Oh
CAS番号:15706-89-5
MF:C11H21N5O5
メガワット:303.314942121506
MDL:MFCD00037303
CID:140214
PubChem ID:6995004
H-Arg-Glu-Oh 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid,L-arginyl-
- 2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
- H-ARG-GLU-OH
- H-ARG-GLU-OH.ACOH
- arginyl glutamic acid
- L-Glutamic acid,N-L-arginyl
- N-L-arginyl-L-glutamic acid
- N-L-Arginyl-L-glutaminsaeure
- SCHEMBL3504541
- Arginine-Glutamate dipeptide
- HY-P4256
- (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
- R-E Dipeptide
- (S)-2-((S)-2-amino-5-guanidinopentanamido)pentanedioic acid
- Arginine Glutamate dipeptide
- ARG-GLU
- MFCD00037303
- CS-0653342
- 15706-89-5
- RE dipeptide
- L-arginyl-L-glutamic acid
- L-Arginyl-L-Glutamate
- l -arginyl-l -glutamic acid
- CHEBI:63357
- Arginyl-Glutamic acid
- Q27132609
- H-Arg-Glu-Oh
-
- MDL: MFCD00037303
- インチ: InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1
- InChIKey: HFKJBCPRWWGPEY-BQBZGAKWSA-N
- ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC([C@@H](N)CCCNC(N)=N)=O
計算された属性
- せいみつぶんしりょう: 303.15400
- どういたいしつりょう: 303.154
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 12
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -5
- トポロジー分子極性表面積: 194A^2
じっけんとくせい
- 密度みつど: 1.54
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.625
- PSA: 191.62000
- LogP: 0.29330
H-Arg-Glu-Oh セキュリティ情報
- ちょぞうじょうけん:-15°C
H-Arg-Glu-Oh 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
H-Arg-Glu-Oh 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476561-1g |
H-Arg-Glu-OH; . |
15706-89-5 | 1g |
€717.70 | 2025-02-16 | ||
| abcr | AB476561-1 g |
H-Arg-Glu-OH; . |
15706-89-5 | 1g |
€674.00 | 2023-07-18 | ||
| abcr | AB476561-250 mg |
H-Arg-Glu-OH; . |
15706-89-5 | 250MG |
€257.50 | 2023-07-18 | ||
| TRC | A538570-50mg |
H-Arg-Glu-Oh |
15706-89-5 | 50mg |
$ 775.00 | 2023-04-19 | ||
| abcr | AB476561-250mg |
H-Arg-Glu-OH; . |
15706-89-5 | 250mg |
€272.00 | 2025-02-16 | ||
| Ambeed | A567481-1g |
H-Arg-Glu-OH |
15706-89-5 | 97% | 1g |
$441.0 | 2024-08-03 | |
| TRC | A538570-100mg |
H-Arg-Glu-Oh |
15706-89-5 | 100mg |
$ 1200.00 | 2023-09-09 | ||
| TRC | A538570-10mg |
H-Arg-Glu-Oh |
15706-89-5 | 10mg |
$ 173.00 | 2023-04-19 |
15706-89-5 (H-Arg-Glu-Oh) 関連製品
- 115035-42-2(L-Arginine,L-arginyl-L-seryl-)
- 15483-27-9(H-Arg-Arg-OH acetate salt)
- 56265-06-6(L-Arginine-L-pyroglutamate)
- 143413-47-2(L-Arginine,L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15706-89-5)H-Arg-Glu-Oh

清らかである:99%
はかる:1g
価格 ($):397.0